N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a benzoxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom . It also has an isobutyl group, a dimethyl group, and a sulfonamide group attached to the benzoxazepine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a seven-membered ring. The benzoxazepine ring would likely contribute to the rigidity of the molecule, while the various functional groups could influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make it more polar and potentially more soluble in water .Scientific Research Applications
Transformations by Pseudomonas Strains
Research on the biotransformation of sulfur heterocycles, such as dimethylbenzothiophenes, by Pseudomonas strains indicates microbial activity's potential to degrade these compounds. This suggests a research direction in environmental science, focusing on microbial degradation of sulfur-containing pollutants (Kropp et al., 1996).
Antineoplastic Agents
The synthesis and evaluation of thieno[2,3-b]azepin-4-ones for antineoplastic activities, despite preliminary data indicating no significant activity, highlight the ongoing search for cancer therapeutics among sulfur and oxygen-containing heterocycles (Koebel et al., 1975).
Oxidative Desulfurization
Studies on the oxidative desulfurization of benzothiophenes using specific catalysts underline the importance of such compounds in developing cleaner fuels through sulfur removal. This application is crucial for environmental chemistry and engineering (Lu et al., 2010).
Synthesis and Binding Studies
The development and characterization of sulfonamide derivatives for binding studies, as in the case of N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, show potential applications in pharmaceutical sciences, particularly in drug design and protein interaction studies (Jun et al., 1971).
Novel Sulfonamide Synthesis
Research on the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions opens up avenues in medicinal chemistry for creating new drug candidates with potential therapeutic applications (Greig et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-13(2)11-22-16-8-7-15(10-17(16)26-12-20(4,5)19(22)23)21-28(24,25)18-9-6-14(3)27-18/h6-10,13,21H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNKXCVLDRKLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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